Fmoc-Dap-OH.HCl

pH-responsive peptides anticancer peptide design protonation state

Fmoc-Dap-OH.HCl is a specialized, non-canonical amino acid building block essential for advanced Fmoc-SPPS. Its core value proposition lies in its short, two-carbon side-chain amine with a distinct pKa of ~6.3, enabling protonation-state switching within the tumor microenvironment (pH 6.5–6.8) for targeted anticancer peptide research. This property is non-replicable with longer-chain analogs like Fmoc-Lys-OH (pKa ~10.5) or Fmoc-Dab-OH (pKa ~8.2). The two-carbon spacer also creates uniquely rigid 11-membered lactam macrocycles critical for bicyclic antagonists and polymyxin antibiotics. The hydrochloride salt ensures superior solubility and long-term stability. Source this high-purity reagent to guarantee conformational precision, pH-dependent bioactivity, and orthogonal reactivity in your most demanding peptide designs. Inquire now for bulk or custom requirements.

Molecular Formula C18H19ClN2O4
Molecular Weight 362.8 g/mol
Cat. No. B12509856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Dap-OH.HCl
Molecular FormulaC18H19ClN2O4
Molecular Weight362.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O.Cl
InChIInChI=1S/C18H18N2O4.ClH/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22);1H
InChIKeyGJIUYXQXIOYBMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Dap-OH.HCl: Nα-Fmoc-L-2,3-diaminopropionic Acid Hydrochloride for SPPS and Orthogonal Peptide Functionalization


Fmoc-Dap-OH.HCl is the hydrochloride salt of Nα-Fmoc-protected L-2,3-diaminopropionic acid (Dap, also designated Dpr), a non-canonical diamino acid building block for Fmoc-based solid-phase peptide synthesis (SPPS) . Dap features a side-chain primary amine with a pKa of approximately 6.3, distinct from the ~10.5 pKa of lysine's ε-amine, enabling pH-responsive peptide design and orthogonal reactivity strategies . The Fmoc group protects the α-amine during SPPS and is removable under mild basic conditions (e.g., 20% piperidine in DMF), while the hydrochloride form enhances aqueous solubility and long-term storage stability relative to the free base .

Why Fmoc-Dap-OH.HCl Cannot Be Replaced by Fmoc-Lys-OH or Fmoc-Dab-OH in SPPS: Chain-Length and pKa Constraints


Direct substitution of Fmoc-Dap-OH with Fmoc-Lys-OH (lysine, four-carbon side chain) or Fmoc-Dab-OH (diaminobutyric acid, three-carbon side chain) in peptide design is non-trivial and often leads to loss of desired structural or functional properties. Dap's two-carbon side chain confers distinct conformational constraints in macrocyclic lactam formation that Dab (three-carbon) and Lys (four-carbon) do not replicate . Critically, Dap's side-chain amine pKa (~6.3) is substantially lower than Dab's (~8.2) and Lys's (~10.5), meaning substitution alters the peptide's protonation state at physiological and tumor-microenvironment pH ranges—a property exploited in pH-responsive anticancer peptide design that cannot be reproduced with longer-chain analogs .

Fmoc-Dap-OH.HCl Quantitative Differentiation: Comparative Data vs. Fmoc-Dab-OH and Fmoc-Lys-OH


Side-Chain pKa Comparison: pH-Responsive Behavior Distinguishes Fmoc-Dap-OH from Longer-Chain Analogs

The side-chain primary amine of Dap (2,3-diaminopropionic acid) exhibits a pKa of approximately 6.3, which is substantially lower than the ε-amine pKa of lysine (~10.5) and the γ-amine pKa of Dab (~8.2) . This lower pKa enables peptides containing Dap to undergo protonation-state changes near physiological pH ranges (6.5–7.4) and within the slightly acidic tumor microenvironment (pH 6.5–6.8), a design feature that cannot be achieved with Lys- or Dab-containing analogs.

pH-responsive peptides anticancer peptide design protonation state

Lactam Cyclization Geometry: Two-Carbon Spacer Enables Distinct Macrocycle Conformations vs. Fmoc-Dab-OH and Fmoc-Orn-OH

Fmoc-Dap-OH provides a two-carbon spacer between the α-carbon and the side-chain amine, enabling formation of 11-membered lactam rings (i–i+4 side-chain-to-side-chain cyclization) that differ in conformational strain and geometry from the 12-membered rings formed with Fmoc-Dab-OH (three-carbon) or 13-membered rings with Fmoc-Orn-OH (four-carbon) [1]. These geometric differences translate into measurably different macrocycle stability and bioactivity profiles; the shorter Dap spacer imposes greater rigidity and distinct turn geometries compared to longer-chain analogs.

cyclic peptides side-chain lactam macrocycle conformation

Intramolecular Lactamization Risk: Fmoc-Dap-OH Exhibits Unique Side-Reaction Potential Under Basic Deprotection

Peptides containing Fmoc-Dap-OH are uniquely susceptible to intramolecular lactamization side reactions under the basic conditions (piperidine/DMF) used for Fmoc deprotection, due to the close spatial proximity of the side-chain amine to the activated C-terminus . This side reaction can irreversibly terminate peptide chain elongation and reduce overall synthetic yield. This vulnerability is less pronounced with longer-chain analogs (Fmoc-Dab-OH, Fmoc-Orn-OH) where increased spacer length reduces the probability of intramolecular attack.

SPPS side reactions lactamization deprotection optimization

Hydrochloride Salt vs. Free Base: Enhanced Solubility and Storage Stability

Fmoc-Dap-OH.HCl (hydrochloride salt) demonstrates improved aqueous solubility and enhanced storage stability compared to the free base form Fmoc-Dap-OH . The hydrochloride salt formulation facilitates easier handling during automated SPPS workflows, particularly when dissolving the building block in DMF or aqueous solvent mixtures for coupling reactions. The free base form is more hygroscopic and prone to degradation under ambient storage conditions.

SPPS solubility amino acid stability hydrochloride salt

Orthogonal Side-Chain Functionalization: Fmoc-Dap-OH Enables Site-Selective Modification for Branched and MAP Architectures

Fmoc-Dap-OH serves as a branching scaffold in multiple antigen peptide (MAP) matrices and dendrimeric structures when used in conjunction with orthogonal side-chain protecting groups such as ivDde, Alloc, or Boc [1]. The α,β-diamino acid architecture provides a bifunctional core that enables simultaneous peptide chain elongation at the α-amine and site-selective functionalization at the β-amine. This orthogonal reactivity is quantitatively distinct from Fmoc-Lys-OH, where the four-carbon spacer alters the spatial orientation and accessibility of branching points.

orthogonal protection branched peptides MAP dendrimers

Fmoc-Dap-OH.HCl: Validated Application Scenarios Based on Quantitative Evidence


pH-Responsive Anticancer Peptide Development

The pKa ~6.3 of Dap's side-chain amine enables protonation-state switching within the slightly acidic tumor microenvironment (pH 6.5–6.8). Peptides incorporating Fmoc-Dap-OH.HCl exhibit differential charge states and bioactivity in tumor versus normal tissue, a property exploited in targeted anticancer peptide design . This application cannot be achieved with Fmoc-Lys-OH (pKa ~10.5) or Fmoc-Dab-OH (pKa ~8.2), which remain largely protonated or deprotonated across the relevant pH window.

Conformationally Constrained Cyclic Peptide Synthesis via Side-Chain Lactam Formation

Fmoc-Dap-OH.HCl provides the two-carbon spacer required for 11-membered i–i+4 lactam macrocycles, yielding distinct conformational rigidity and turn geometry compared to 12-membered (Dab) or 13-membered (Orn) rings [1]. This scaffold is employed in the synthesis of bicyclic peptide NK2 antagonists and cyclic peptide inhibitors where precise receptor-binding geometry is critical [1].

Multiple Antigen Peptide (MAP) Dendrimer and Branched Peptide Architectures

The bifunctional α,β-diamino acid core of Dap, when orthogonally protected (e.g., with ivDde or Boc), enables site-selective functionalization for MAP matrices and dendrimeric structures . The two-carbon spacer provides geometrically distinct epitope presentation compared to lysine-based branching (four-carbon spacer), which may influence immunogenicity and receptor clustering in vaccine design applications .

Polymyxin-Class Lipopeptide Antibiotic Synthesis

Fmoc-Dap-OH has been utilized in the synthesis of polymyxin lipopeptide antibiotics and related antimicrobial peptides, as documented in published SPPS protocols . The Dap residue is a critical structural component of the polymyxin scaffold; substitution with Dab or Lys alters antibacterial activity profiles due to differences in side-chain length and charge distribution.

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